tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate
Overview
Description
tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate: is an organic compound with the molecular formula C10H20BrNO2 and a molecular weight of 266.18 g/mol . The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further substituted with a bromine atom on a dimethylpropyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2,2-dimethylpropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs . The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include amines and alcohols.
Scientific Research Applications
Chemistry: tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate is used as a building block in organic synthesis for the preparation of various complex molecules . It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions . It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: It is investigated for its role in drug design and discovery, particularly in the synthesis of carbamate-based drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also utilized in the formulation of coatings, adhesives, and other polymer-based products .
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to active sites of enzymes or receptors, thereby modulating their activity . The bromine atom in the compound plays a crucial role in its reactivity and binding affinity . The carbamate group can undergo hydrolysis to release the active amine, which then interacts with the target molecules .
Comparison with Similar Compounds
- tert-Butyl (3-bromo-2-methylpropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl (3-bromo-1-methylpropyl)carbamate
Comparison: tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate is unique due to the presence of two methyl groups on the propyl chain, which enhances its steric hindrance and affects its reactivity compared to similar compounds . This structural feature makes it a valuable intermediate in organic synthesis and a versatile building block for the preparation of various derivatives .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7H2,1-5H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIDVDMCVNOYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1397707-56-0 | |
Record name | tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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